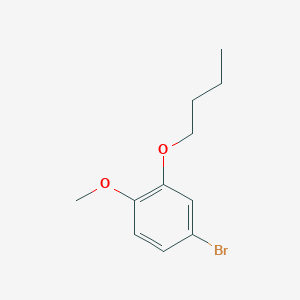

1-Bromo-3-n-butyloxy-4-methoxybenzene

Description

1-Bromo-3-n-butyloxy-4-methoxybenzene is a substituted aromatic compound featuring a bromine atom at position 1, an n-butyloxy group at position 3, and a methoxy group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-rich aromatic ring and functional group diversity.

For example, 1-Bromo-(3,4,5-trihydroxy)benzol is synthesized via BBr₃-mediated demethylation of trimethoxybenzene precursors, yielding high-purity products (99%) after purification . Similar protocols likely apply to the target compound, with adjustments for the n-butyloxy substituent.

Propriétés

IUPAC Name |

4-bromo-2-butoxy-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-4-7-14-11-8-9(12)5-6-10(11)13-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZBQFAYFCAGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-3-n-butyloxy-4-methoxybenzene can be synthesized through several methods. One common route involves the bromination of 3-n-butyloxy-4-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In industrial settings, the production of 1-Bromo-3-n-butyloxy-4-methoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-n-butyloxy-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The methoxy and n-butyloxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 3-n-butyloxy-4-methoxybenzene by removing the bromine atom.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 3-n-butyloxy-4-methoxybenzene derivatives with various functional groups.

Oxidation: Formation of 3-n-butyloxy-4-methoxybenzaldehyde, 3-n-butyloxy-4-methoxyacetophenone, or 3-n-butyloxy-4-methoxybenzoic acid.

Reduction: Formation of 3-n-butyloxy-4-methoxybenzene.

Applications De Recherche Scientifique

Chemical Synthesis

Preparation Methods

1-Bromo-3-n-butyloxy-4-methoxybenzene can be synthesized through several methods:

- Bromination : The most common method involves the bromination of 3-n-butyloxy-4-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs in organic solvents like dichloromethane or chloroform at room temperature.

- Industrial Production : In industrial settings, continuous flow processes are often employed to enhance yield and purity. Automated reactors allow precise control over reaction conditions, optimizing the production process for large-scale applications.

Scientific Research Applications

1-Bromo-3-n-butyloxy-4-methoxybenzene finds applications across multiple disciplines:

Chemistry

- Intermediate in Organic Synthesis : It serves as an important intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for a wide range of chemical transformations.

Biology

- Enzyme-Catalyzed Reactions : The compound is utilized to study enzyme-catalyzed reactions, acting as a probe to investigate biological pathways. Its structural properties enable researchers to explore interactions within biological systems.

Medicine

- Drug Development : There is potential for 1-Bromo-3-n-butyloxy-4-methoxybenzene in developing new drugs and therapeutic agents. Its ability to undergo various chemical modifications makes it a candidate for synthesizing bioactive compounds.

Industry

- Production of Specialty Chemicals : The compound is used in producing specialty chemicals and materials with specific properties, contributing to advancements in polymer chemistry and materials science.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of 1-Bromo-3-n-butyloxy-4-methoxybenzene as a precursor for synthesizing bioactive compounds targeting specific biological pathways. Researchers successfully modified the compound to enhance its efficacy against certain cancer cell lines, showcasing its potential in medicinal chemistry.

Case Study 2: Enzyme Studies

In another research project, this compound was utilized to investigate enzyme-catalyzed reactions. The findings indicated that modifications to the n-butyloxy group significantly influenced enzyme activity, providing insights into the design of enzyme inhibitors.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-n-butyloxy-4-methoxybenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the methoxy and n-butyloxy groups undergo transformations to form new functional groups. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic properties. Key comparisons include:

Key Observations :

- Substituent Size and Boiling Points : Longer alkoxy chains (e.g., n-butyloxy) increase molecular weight and boiling points compared to methoxy or ethoxy groups. For example, 4-Bromoanisole (boiling point: 223°C) is expected to have a lower boiling point than the target compound due to the absence of the n-butyloxy group.

- Electronic Effects: Electron-donating groups (e.g., -OCH₃, -O-n-butyl) activate the aromatic ring toward electrophilic substitution, directing incoming electrophiles to specific positions. In contrast, electron-withdrawing groups like fluorine or phenoxy reduce reactivity.

Reactivity in Substitution Reactions

- Nucleophilic Aromatic Substitution (NAS) : The bromine atom in 1-Bromo-3-n-butyloxy-4-methoxybenzene is meta to the methoxy group and para to the n-butyloxy group. This positioning, combined with the electron-donating effects of alkoxy groups, enhances NAS reactivity compared to analogs like 1-Bromo-2,3-difluoro-4-methoxybenzene, where fluorine atoms deactivate the ring .

- Suzuki Coupling : Brominated aromatics with electron-donating substituents are preferred substrates for palladium-catalyzed cross-coupling reactions. For instance, 4-Bromophenyl phenyl ether (CAS 101-55-3) participates in such reactions, but the target compound’s n-butyloxy group may improve solubility in organic solvents, facilitating reaction kinetics.

Activité Biologique

1-Bromo-3-n-butyloxy-4-methoxybenzene is an organic compound of growing interest in the field of medicinal chemistry and biological research. This article reviews its biological activity, synthesis, and potential applications, drawing from diverse sources to provide a comprehensive understanding.

Chemical Structure and Properties

1-Bromo-3-n-butyloxy-4-methoxybenzene has the molecular formula and a molecular weight of approximately 257.17 g/mol. The compound features a bromine atom, a butyloxy group, and a methoxy group attached to a benzene ring, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of 1-Bromo-3-n-butyloxy-4-methoxybenzene typically involves an electrophilic aromatic substitution reaction. The general synthetic route can be outlined as follows:

- Starting Material : Begin with 3-n-butyloxy-4-methoxybenzene.

- Bromination : React the starting material with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

- Purification : Isolate and purify the product using standard organic chemistry techniques.

Antimicrobial Properties

Recent studies have indicated that derivatives of brominated aromatic compounds exhibit significant antimicrobial activity. For instance, compounds similar to 1-Bromo-3-n-butyloxy-4-methoxybenzene have been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Cytotoxic Effects

Research has demonstrated that certain brominated compounds can induce cytotoxic effects in cancer cell lines. A study highlighted that derivatives of similar structures prompted apoptosis in human breast cancer cells (MCF-7), suggesting potential applications in cancer therapy . The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways.

Insecticidal Activity

Another area of interest is the insecticidal properties associated with structurally related compounds. Studies have shown that certain brominated aromatic compounds can act as effective insecticides against pests like mosquitoes and agricultural insects. The efficacy is attributed to their ability to disrupt neurotransmission in insects .

Study 1: Antimicrobial Efficacy

A study published in MDPI examined various alkoxy-substituted bromobenzenes for their antimicrobial properties. The results indicated that compounds with longer alkyl chains, such as butyloxy groups, exhibited enhanced activity against bacterial strains compared to their shorter counterparts .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, derivatives including 1-Bromo-3-n-butyloxy-4-methoxybenzene were tested on MCF-7 cell lines. The findings revealed that these compounds could induce significant cell death at micromolar concentrations, suggesting their potential as lead compounds for developing new anticancer agents .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.